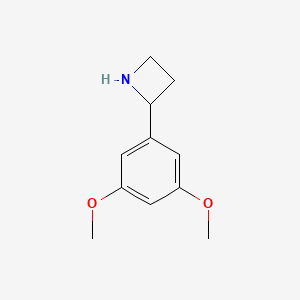
4-Vinyl-3-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Vinyl-3-methoxyphenol, also known as 4-hydroxy-3-methoxystyrene, is an organic compound with the molecular formula C9H10O2. It is a phenolic compound containing a vinyl group and a methoxy group attached to a benzene ring. This compound is known for its aromatic properties and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Vinyl-3-methoxyphenol can be synthesized through several methods. One common approach involves the demethylation of 4-methoxyphenol followed by a vinylation reaction. The demethylation can be achieved using hydrogen bromide (HBr) or boron tribromide (BBr3) as catalysts . The vinylation step typically involves the use of vinyl halides under basic conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 4-ethyl-3-methoxyphenol. This process involves the use of metal catalysts such as palladium or platinum at elevated temperatures to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Vinyl-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the vinyl group to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C or other hydrogenation catalysts.
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted phenols.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
4-Vinyl-3-methoxyphenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Vinyl-3-methoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits the activity of enzymes involved in oxidative stress, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Anti-inflammatory Effects: By inhibiting these enzymes, this compound reduces inflammation and oxidative damage in cells.
Neuroprotection: The compound’s ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress pathways contributes to its neuroprotective effects.
Comparaison Avec Des Composés Similaires
4-Vinyl-3-methoxyphenol can be compared with other methoxyphenol derivatives:
2-Methoxyphenol (Guaiacol): This compound has a methoxy group at the ortho position and is known for its use in flavorings and fragrances.
3-Methoxyphenol: Similar to this compound but with the methoxy group at the meta position, it is used in the synthesis of various organic compounds.
4-Methoxyphenol:
Uniqueness: this compound is unique due to its vinyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. Its combination of antioxidant, anti-inflammatory, and neuroprotective properties makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C9H10O2 |
|---|---|
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
4-ethenyl-3-methoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-4-5-8(10)6-9(7)11-2/h3-6,10H,1H2,2H3 |
Clé InChI |
UMDJLUGAMDTLDI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


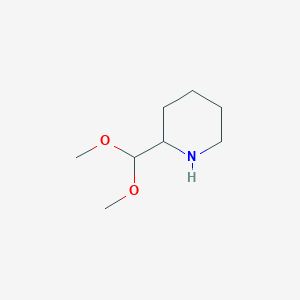
![1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13520921.png)
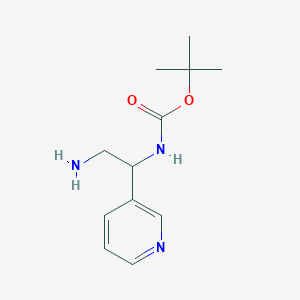
![Methyl 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate; trifluoroacetic acid](/img/structure/B13520931.png)
![2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B13520938.png)
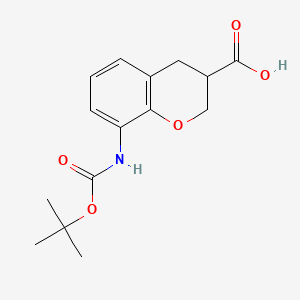
![2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13520951.png)
![tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride](/img/structure/B13520952.png)
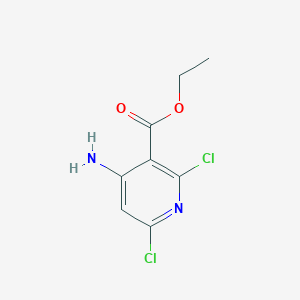
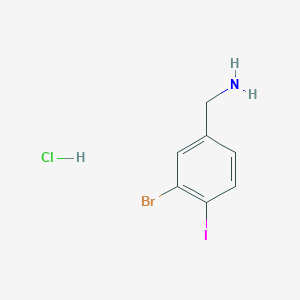

![O-[(3-methylidenecyclobutyl)methyl]hydroxylaminehydrochloride](/img/structure/B13520976.png)
![Ethyl 1-aminospiro[2.5]octane-6-carboxylate](/img/structure/B13520980.png)
